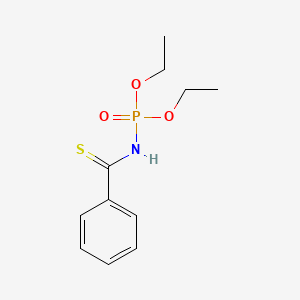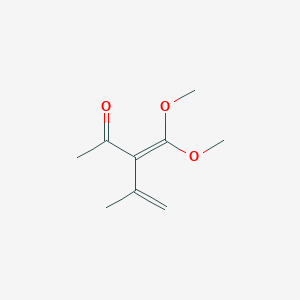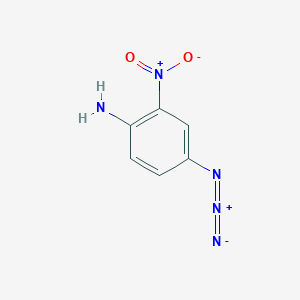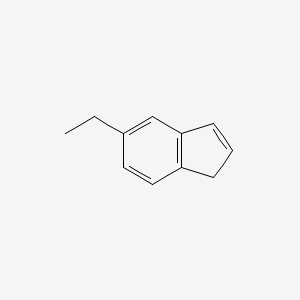
5-Ethylindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylindene is an organic compound with the molecular formula C11H12. It is a derivative of indene, where an ethyl group is attached to the fifth carbon of the indene ring.
準備方法
Synthetic Routes and Reaction Conditions
5-Ethylindene can be synthesized through several methods. One common approach involves the alkylation of indene with ethyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
化学反応の分析
Types of Reactions
5-Ethylindene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethylindene ketones or carboxylic acids.
Reduction: Formation of ethylindane.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-Ethylindene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including thermoplastic elastomers and copolymers.
Materials Science: Its derivatives are studied for their potential use in high-performance materials due to their unique structural properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
作用機序
The mechanism of action of 5-Ethylindene involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers. The ethyl group on the indene ring influences the reactivity and stability of the resulting polymers .
類似化合物との比較
Similar Compounds
Indene: The parent compound of 5-Ethylindene, lacking the ethyl group.
Ethylidene norbornene: Another compound with an ethylidene group attached to a norbornene ring.
Uniqueness
This compound is unique due to the presence of the ethyl group, which enhances its reactivity and potential applications in polymer chemistry. Compared to indene, it offers different reactivity patterns and can form more diverse derivatives. Ethylidene norbornene, while similar in having an ethyl group, differs significantly in its structural framework and applications .
特性
CAS番号 |
66256-31-3 |
|---|---|
分子式 |
C11H12 |
分子量 |
144.21 g/mol |
IUPAC名 |
5-ethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-2-9-6-7-10-4-3-5-11(10)8-9/h3,5-8H,2,4H2,1H3 |
InChIキー |
JHWZMOACTHIUIP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(CC=C2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


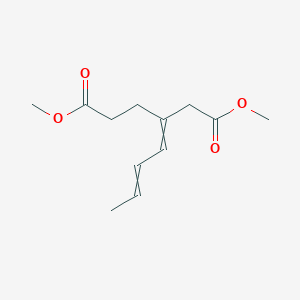

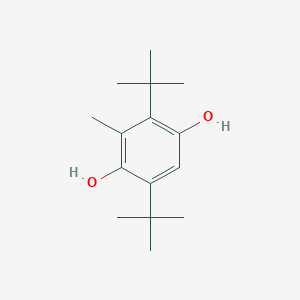
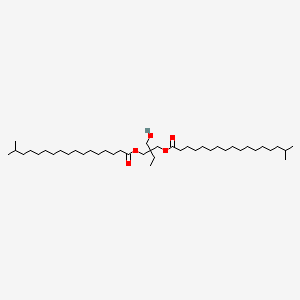
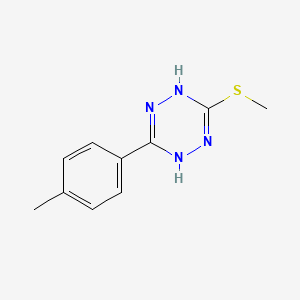
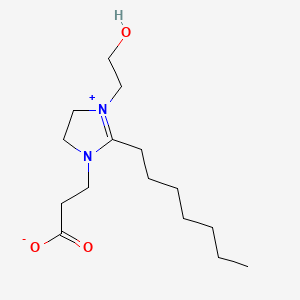
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
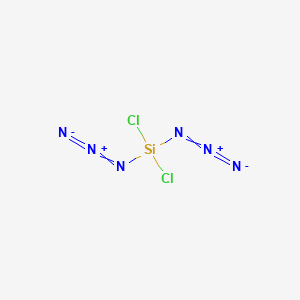
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
